

Spectroscopic and Mechanistic Insights into 20-Hydroxyganoderic Acid G: A Technical Guide

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Compound of Interest

Compound Name: 20-Hydroxyganoderic Acid G

Cat. No.: B2478686

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **20-Hydroxyganoderic Acid G**, a lanostane triterpenoid with noteworthy anti-inflammatory properties. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Spectroscopic Data

The structural elucidation of **20-Hydroxyganoderic Acid G**, isolated from the fruiting bodies of *Ganoderma curtisii*, has been accomplished through extensive spectroscopic analysis.^[1] The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were recorded in pyridine-d₅.

Table 1: ¹H NMR Spectroscopic Data (Pyridine-d₅)

Position	δ H (ppm), mult. (J in Hz)
1	1.25, m
1.90, m	
2	1.70, m
2.15, m	
3	3.25, dd (11.5, 4.5)
4	-
5	1.05, d (9.5)
6	1.50, m
1.65, m	
7	4.10, br s
8	-
9	2.55, d (10.0)
11	5.60, d (5.0)
12	2.05, m
2.20, m	
14	-
15	4.45, d (9.0)
16	2.10, m
2.30, m	
17	1.95, m
18	0.95, s
19	1.20, s
20	-

21	1.35, s
22	2.50, m
2.70, m	
23	-
24	5.95, t (7.0)
25	-
26	1.90, s
27	1.85, s
28	0.85, s
29	0.90, s
3-OH	4.80, d (4.0)
7-OH	5.20, br s
15-OH	5.50, d (5.5)
20-OH	-

Table 2: ^{13}C NMR Spectroscopic Data (Pyridine- d_5)

Position	δC (ppm)
1	36.5
2	28.5
3	78.0
4	39.0
5	50.5
6	23.5
7	68.0
8	145.0
9	146.0
10	37.5
11	200.0
12	45.5
13	49.5
14	50.0
15	75.0
16	36.0
17	51.0
18	18.5
19	19.0
20	73.0
21	28.0
22	40.5
23	205.0

24	125.0
25	160.0
26	170.0
27	21.0
28	28.0
29	16.5
30	26.5

Mass Spectrometry Data

High-resolution mass spectrometry provides crucial information for the confirmation of the molecular formula and structural features of **20-Hydroxyganoderic Acid G**.

Table 3: Mass Spectrometry Data

Ion	m/z	Interpretation
[M-H] ⁻	531.2936	Molecular Ion
Fragment	403.2093	-
Fragment	385.2003	-

Experimental Protocols

The isolation and characterization of **20-Hydroxyganoderic Acid G** involve a multi-step process, beginning with the extraction from its natural source and culminating in spectroscopic analysis.

Isolation and Purification

A generalized workflow for the isolation of lanostane triterpenoids from *Ganoderma* species is as follows:

- **Extraction:** The air-dried and powdered fruiting bodies of *Ganoderma curtisii* are extracted with 95% ethanol at room temperature.
- **Solvent Partitioning:** The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Column Chromatography:** The ethyl acetate fraction, typically rich in triterpenoids, is subjected to repeated column chromatography on silica gel and ODS (octadecylsilyl) columns.
- **Preparative HPLC:** Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure **20-Hydroxyganoderic Acid G**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra are recorded on a Bruker Avance spectrometer (500 or 600 MHz for ^1H) using pyridine- d_5 as the solvent. Chemical shifts are reported in ppm relative to the solvent signals.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a quadrupole time-of-flight (Q-TOF) mass spectrometer to determine the accurate mass and molecular formula of the compound.

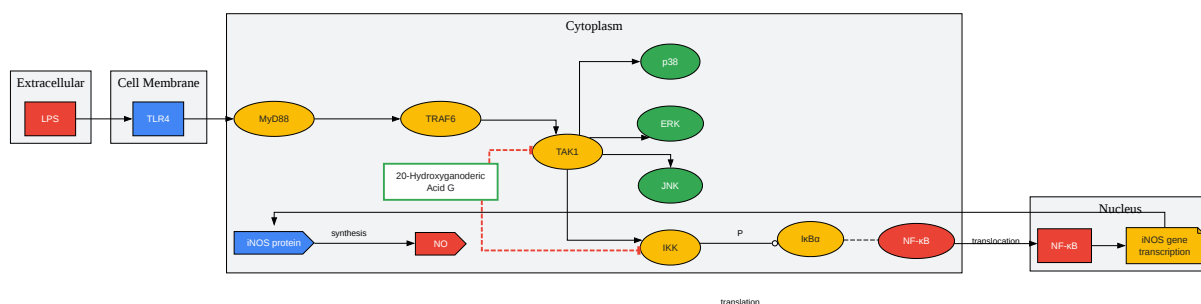
Biological Activity and Signaling Pathway

20-Hydroxyganoderic Acid G has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglia cells.^[1] This inhibition is mediated through the modulation of key inflammatory signaling pathways.

Inhibition of LPS-Induced Inflammatory Pathway

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. In microglia, the resident immune cells of the central nervous system, LPS stimulation triggers a signaling cascade that leads to the production of pro-inflammatory mediators, including NO. This process is primarily regulated by the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

20-Hydroxyganoderic Acid G exerts its anti-inflammatory effect by intervening in this cascade.

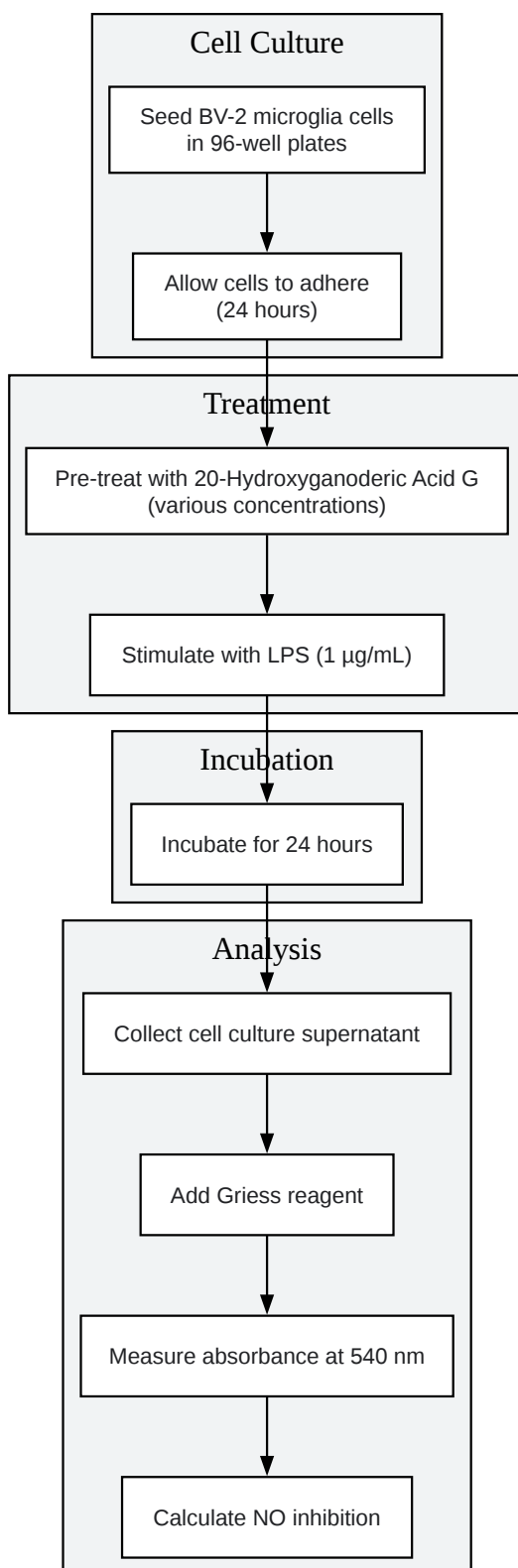


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Caption: LPS-induced pro-inflammatory signaling and inhibition by **20-Hydroxyganoderic Acid G**.

Experimental Workflow for Anti-Inflammatory Assay

The inhibitory effect of **20-Hydroxyganoderic Acid G** on NO production can be quantified using the following experimental workflow.



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Caption: Workflow for assessing the anti-inflammatory activity of **20-Hydroxyganoderic Acid G**.

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References

- 1. Lanostane triterpenoids from *Ganoderma curtisii* and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
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